molecular formula C11H22O2 B1211911 8-Methyldecanoic acid CAS No. 5601-60-5

8-Methyldecanoic acid

Cat. No.: B1211911
CAS No.: 5601-60-5
M. Wt: 186.29 g/mol
InChI Key: WGKCPRZDCLXOIQ-UHFFFAOYSA-N
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Description

8-Methyldecanoic acid is an organic compound with the molecular formula C11H22O2. It belongs to the class of medium-chain fatty acids, characterized by an aliphatic tail containing between 4 and 12 carbon atoms.

Scientific Research Applications

Enzymatic Resolution and Catalysis

Research demonstrates the use of 8-Methyldecanoic acid in enzymatic resolution processes. A study showed that lipase from Candida cylindracea can successfully resolve 2-methylalkanoic acids, including 2-methyldecanoic acid, indicating the potential for selective enzymatic processes in organic chemistry (Holmberg et al., 1991).

Liquid Crystals in Materials Science

In materials science, derivatives of this compound have been used to create novel ferro- and antiferro-electric liquid crystals. These compounds, derived from preen-gland wax of the domestic goose, exhibit unique mesomorphic and electro-optical properties compared to their counterparts with fewer methyl branchings (Heppke et al., 1997).

Study of Chiral Fatty Acid Vesicles

A study on the self-reproduction of vesicles formed by enantiomers of 2-methyldodecanoic acid provides insights into the autocatalytic behaviors of these compounds. The research explored the chiral properties and stability of these vesicles, offering valuable information for the development of self-replicating systems (Morigaki et al., 1997).

Environmental and Analytical Chemistry

In environmental chemistry, the determination of fatty acids, including this compound, in urban wastewater has been conducted using GC-MS. This method aids in understanding the environmental distribution and impact of various fatty acids (Casado et al., 1998).

Biosynthesis in Microorganisms

Studies on Pseudomonas oleovorans growing on various methyl-branched alkanoic acids, including this compound, have provided insights into the biosynthesis of poly(β-hydroxyalkanoate)s (PHAs). This research has implications for biodegradable plastic production and the understanding of microbial metabolism (Hazer et al., 1994).

Medical Imaging and Diagnostics

In medical imaging, studies have explored the use of analogs of fatty acids, such as beta-methyl-heptadecanoic acid, as tracers for positron emission tomography (PET) in myocardial imaging. This research contributes to the development of non-invasive diagnostic techniques for heart diseases (Shoup et al., 2005).

Antibacterial Properties

Investigations into the inhibitory action of methyldecanoic acid on Escherichia coli growth highlight its potential antibacterial properties. This study offers insights into the role of fatty acids in bacterial growth control and the integrity of bacterial membranes (Fay & Farías, 1977).

Mechanism of Action

Target of Action

8-Methyldecanoic acid is a medium-chain fatty acid . Medium-chain fatty acids are known to be metabolized differently than long-chain fatty acids They are absorbed directly into the portal vein during digestion, while long-chain fatty acids enter the lymphatic system, and they are often used for energy rather than being stored.

Biochemical Pathways

This compound, as a medium-chain fatty acid, is likely to be involved in fatty acid metabolism . Fatty acids are crucial for energy production in the body, and they are metabolized in the mitochondria to produce Acetyl-CoA, which is then used in the citric acid cycle to generate ATP. Medium-chain fatty acids like this compound are transported directly to the liver from the gastrointestinal tract, where they can be used immediately for energy production.

Pharmacokinetics

As a medium-chain fatty acid, it is likely to be rapidly absorbed and metabolized compared to long-chain fatty acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methyldecanoic acid can be synthesized through various organic synthesis methods. One common approach involves the oxidation of 8-methyldecanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic medium and controlled temperature conditions to ensure complete oxidation to the carboxylic acid .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale oxidation processes. The starting material, 8-methyldecanol, is subjected to catalytic oxidation using metal catalysts like platinum or palladium. The reaction is carried out in a continuous flow reactor to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Methyldecanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form dicarboxylic acids.

    Reduction: Reduction with lithium aluminum hydride converts it to 8-methyldecanol.

    Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

    Amidation: Reacts with amines to form amides.

Common Reagents and Conditions:

Major Products:

    Oxidation: Dicarboxylic acids.

    Reduction: 8-Methyldec

Properties

IUPAC Name

8-methyldecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-10(2)8-6-4-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKCPRZDCLXOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863578
Record name 8-Methyldecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5601-60-5
Record name 8-Methyldecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005601605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyldecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-METHYLDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV00F6FM94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of 8-methyldecanoic acid in the context of natural products?

A1: this compound is a key structural component of svalbamides A and B, two lipopeptides isolated from Paenibacillus sp. found in Arctic sediment []. These compounds exhibit potential chemopreventive activity by inducing quinone reductase activity in murine hepatoma cells []. The presence of this compound, along with other specific structural features, likely contributes to their biological activity.

Q2: How does the stereochemistry of this compound impact its recognition by enzymes?

A2: Research has demonstrated that the lipase from Candida rugosa (CRL) exhibits enantioselectivity towards this compound and other methyl-branched decanoic acids [, ]. Interestingly, CRL shows a preference for the (R)-enantiomer of this compound []. This selectivity highlights the enzyme's ability to recognize and differentiate between remotely located stereocenters on the fatty acid chain.

Q3: Can you elaborate on the synthetic applications of this compound and its derivatives?

A3: Enantiomerically pure this compound serves as a valuable building block in the synthesis of complex molecules, particularly insect pheromones []. For instance, it plays a crucial role in the synthesis of all sixteen stereoisomers of 3,7,11-trimethyl-2-tridecanol, a component of the sex pheromone of the pine sawfly Microdiprion pallipes []. This application underscores the importance of stereochemical control in synthesizing biologically active compounds with specific functionalities.

Q4: What analytical techniques are commonly employed to characterize and study this compound?

A4: The structural elucidation of this compound, especially when part of more complex molecules like svalbamides, heavily relies on a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy []. These techniques provide complementary information about the molecular weight, elemental composition, and connectivity of atoms within the molecule, ultimately confirming its structure.

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